2-Bromo-6-fluoropyridine

C–H bond activation Palladium catalysis Regioselective arylation

Select 2-Bromo-6-fluoropyridine (CAS 10019-16-6) for reliable chemoselective C2 functionalization. The C6-fluorine activates the ring for efficient Pd-catalyzed C–H arylation; the C2-bromine offers superior lability over chlorine in Suzuki–Miyaura couplings. This ortho,ortho′-dihalopyridine is essential for CDK9 inhibitors (NVP-2, IC₅₀ 0.514 nM) and ALK/ROS1-targeted agents (crizotinib, brigatinib, lorlatinib). Distinct mp (30–34°C) and bp (162–164°C) enable simple QC identity checks, avoiding isomeric mis-labeling. Secure batch-to-batch consistency in multi-step pharmaceutical synthesis.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 10019-16-6
Cat. No. B174918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluoropyridine
CAS10019-16-6
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)F
InChIInChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H
InChIKeyZIDIKYIZXMYHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromo‑6‑fluoropyridine (CAS 10019‑16‑6): A C2/C6‑Dihalogenated Pyridine with Differentiated Ortho‑Leaving Group Selectivity


2‑Bromo‑6‑fluoropyridine is an ortho,ortho′‑dihalogenated pyridine bearing bromine at the 2‑position and fluorine at the 6‑position (molecular formula C₅H₃BrFN, MW 175.99 g/mol, CAS 10019‑16‑6) . It is a solid at room temperature with a melting point of 30–34 °C and a boiling point of 162–164 °C . The compound is distinguished from its positional isomers and from 2‑chloro‑6‑fluoropyridine by the combination of a highly reactive C2–Br bond (primed for cross‑coupling and nucleophilic substitution) and an electron‑withdrawing C6–F substituent that both activates the ring toward nucleophilic attack and markedly influences reactivity at the adjacent brominated site [1][2].

Why 2‑Bromo‑6‑fluoropyridine Cannot Be Replaced by Other Halopyridines Without Altering Reaction Outcomes


Substituting 2‑bromo‑6‑fluoropyridine with a seemingly analogous halopyridine—such as 2‑bromo‑5‑fluoropyridine, 2‑chloro‑6‑fluoropyridine, or 2,6‑dibromopyridine—can fundamentally alter reactivity, selectivity, or both. The C6‑fluorine substituent is not an inert placeholder; it exerts a strong electronic influence on the adjacent C2 position that dictates whether palladium‑catalyzed C–H bond arylation proceeds efficiently [1]. Likewise, the bromine atom provides a far more labile leaving group for Suzuki–Miyaura couplings than the corresponding chlorine atom, enabling orthogonal chemoselectivity that is lost when the chloride analog is used [2]. Positional isomers (e.g., 2‑bromo‑5‑fluoropyridine) exhibit different regioselectivity in nucleophilic aromatic substitution and distinct electrophilic aromatic substitution patterns, rendering them non‑interchangeable in multi‑step syntheses where the exact substitution pattern is critical .

Quantitative Evidence Differentiating 2‑Bromo‑6‑fluoropyridine from Its Closest Analogs


C6‑Fluorine Substituent Enables High‑Yield C–H Bond Arylation of 2‑Bromopyridines: A Reactivity Contrast with Non‑Fluorinated Analogs

The reactivity of 2‑bromopyridines in phosphine‑free palladium‑catalyzed C–H bond arylation is strongly dependent on the substituent at the C6 position. 2‑Bromo‑6‑fluoropyridine is highly reactive in this transformation, whereas non‑fluorinated 2‑bromopyridine derivatives lacking an electron‑withdrawing C6 substituent exhibit substantially lower reactivity or fail to undergo efficient coupling under identical conditions [1].

C–H bond activation Palladium catalysis Regioselective arylation

Halogen Reactivity Hierarchy in Suzuki Coupling: –Br Exceeds –OSO₂F and Far Exceeds –Cl for Orthogonal Chemoselectivity

In palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions of heteroaryl electrophiles, the relative reactivity of leaving groups follows the order –Br > –OSO₂F > –Cl. This reactivity hierarchy is consistently observed across multiple catalyst systems and enables stepwise, chemoselective coupling when multiple electrophilic sites are present [1].

Suzuki–Miyaura coupling Chemoselectivity Palladium catalysis

Comparative Halogen Displacement Kinetics: 2‑Bromopyridine vs. 2‑Chloropyridine in Fluoride Exchange Reactions

In fluoride‑mediated halogen exchange reactions (conversion of 2‑halopyridines to 2‑fluoropyridine), the bromine substituent undergoes displacement approximately three times faster than chlorine under identical thermal conditions [1].

Halogen exchange Nucleophilic aromatic substitution Kinetics

Nucleophilic Substitution with 2‑Bromo‑6‑fluoropyridine Enables High‑Yielding Synthesis of the CDK9 Inhibitor Intermediate NVP‑2

In the optimized synthetic route to the selective CDK9 inhibitor NVP‑2, nucleophilic substitution of 2‑bromo‑6‑fluoropyridine by the aminomethyl‑tetrahydropyran intermediate proceeds with high yield under thermal conditions. The target compound NVP‑2 exhibits potent inhibitory activity with an IC₅₀ of 0.514 nM against CDK9/CycT .

Medicinal chemistry CDK9 inhibitor Nucleophilic substitution

Analytical Quality Control Benchmarks: Defined Melting Point and Boiling Point Ranges for Identity Verification

2‑Bromo‑6‑fluoropyridine exhibits a well‑defined melting point range of 30–34 °C and a boiling point of 162–164 °C (at atmospheric pressure), with a density of 1.71 g/cm³ . These physical constants provide robust identity and purity verification benchmarks for incoming material acceptance.

Analytical chemistry Quality control Identity testing

Pre‑Clinical Synthetic Intermediacy in ALK/ROS1 Inhibitors: Crizotinib, Brigatinib, and Lorlatinib

2‑Bromo‑6‑fluoropyridine is employed as a building block in the synthesis of several clinically important anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitors, including crizotinib, brigatinib, and lorlatinib, which are approved therapies for non‑small cell lung cancer (NSCLC) [1].

Oncology Tyrosine kinase inhibitor NSCLC

Optimal Application Scenarios Where 2‑Bromo‑6‑fluoropyridine Delivers Differentiated Value


Pharmaceutical Intermediate for CDK9 and ALK/ROS1 Kinase Inhibitors

Procure 2‑bromo‑6‑fluoropyridine when synthesizing NVP‑2 (a selective CDK9 inhibitor with IC₅₀ 0.514 nM) or ALK/ROS1‑targeted agents such as crizotinib, brigatinib, and lorlatinib. The compound serves as the C2 electrophilic coupling partner in nucleophilic substitution and Suzuki–Miyaura sequences that define these clinical candidates [1]. Substitution with 2‑chloro‑6‑fluoropyridine would compromise coupling efficiency and necessitate re‑optimization of validated synthetic routes.

Chemoselective Suzuki–Miyaura Coupling Requiring Orthogonal Halogen Reactivity

Select 2‑bromo‑6‑fluoropyridine over 2‑chloro‑6‑fluoropyridine when designing stepwise cross‑coupling sequences on polyhalogenated pyridine scaffolds. The established reactivity order –Br > –OSO₂F > –Cl enables predictable, chemoselective C2 functionalization while leaving the C6–F substituent intact for downstream transformations [1]. This orthogonality is not achievable with the chloro analog, which couples sluggishly and without chemoselective discrimination.

C–H Bond Arylation of Pyridine Scaffolds in Medicinal Chemistry

Employ 2‑bromo‑6‑fluoropyridine in phosphine‑free palladium‑catalyzed C–H bond arylation of 5‑membered heterocycles and electron‑deficient arenes. The C6‑fluorine substituent is essential for efficient C–H activation; non‑fluorinated 2‑bromopyridines perform poorly or fail under identical conditions [1]. This methodology provides direct access to 2‑(hetero)arylpyridine pharmacophores without pre‑functionalized organometallic reagents.

Quality‑Controlled Multi‑Step Synthesis Where Isomeric Purity Is Critical

Specify 2‑bromo‑6‑fluoropyridine (CAS 10019‑16‑6) rather than positional isomers such as 2‑bromo‑5‑fluoropyridine (CAS 144100‑07‑2) when the 2,6‑substitution pattern is required for downstream regioselectivity. The compound's distinct melting point (30–34 °C) and boiling point (162–164 °C) enable straightforward identity verification via standard QC methods, mitigating the risk of isomeric mis‑labeling that could derail multi‑step synthetic campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.